molecular formula C7H10O2 B078278 Spiropentaneacetic acid CAS No. 14364-43-3

Spiropentaneacetic acid

Katalognummer B078278
CAS-Nummer: 14364-43-3
Molekulargewicht: 126.15 g/mol
InChI-Schlüssel: QCHONAIUFANQKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiropentaneacetic acid (SPA) is a specific inhibitor of fatty acid oxidation . It specifically targets medium-chain acyl-CoA dehydrogenase (MCAD), without affecting amino acid metabolism . All compounds inhibited palmitoylcarnitine oxidation in rat liver mitochondria, with 50% inhibition occurring at a concentration between 6 and 100 microM .


Synthesis Analysis

A novel hexyl-substituted methylenecyclopropyl acetyl-CoA was tested as an enzyme-specific acyl-CoA dehydrogenase inhibitor . Its CoA ester generated in situ from the carboxylic acid and CoASH, displayed marked differences in inhibition specificity as compared to methylenecyclopropyl acetyl-CoA, consistent with the substrate specificities of the target enzymes .


Molecular Structure Analysis

The molecular formula of Spiropentaneacetic acid is C7H10O2 . It has a molecular weight of 126.15300 . The exact mass is 126.06800 .


Physical And Chemical Properties Analysis

Spiropentaneacetic acid has a density of 1.22g/cm3 . It has a boiling point of 236.7ºC at 760mmHg . The melting point is not available . The flash point is 123.4ºC .

Wissenschaftliche Forschungsanwendungen

  • Enantioselective Synthesis and Applications :

    • Charette, Jolicoeur, and Bydlinski (2001) demonstrated an efficient conversion of hydroxymethylallenes to spiropentanes with high yields and enantiomeric ratios, highlighting the application of this methodology in synthesizing spiropentaneacetic acid. This process offers significant potential in the synthesis of chiral molecules (Charette, Jolicoeur, & Bydlinski, 2001).
  • Inhibitory Activity in Biological Systems :

    • Tserng, Jin, and Hoppel (1991) found that spiropentaneacetic acid acts as a specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), indicating its potential as a biochemical tool for studying fatty acid oxidation mechanisms. This research presents spiropentaneacetic acid as a valuable agent for probing metabolic pathways (Tserng, Jin, & Hoppel, 1991).
  • Pharmacological Applications :

    • Lee's 1953 study on the depressant effects of various barbiturates, including spiropentane derivatives, highlights the potential use of these compounds in anesthesia and sedation (Lee, 1953).
    • Scott et al. (1985) explored spiropentane analogues of valproic acid for anticonvulsant activity. Their findings suggest that modifications in the structure of spiropentaneacetic acid could yield potential therapeutic agents (Scott et al., 1985).
  • Chemical Synthesis and Characterization :

    • Devlin et al. (2002) synthesized optically active spiropentylcarboxylic acid derivatives and conducted configurational and conformational analysis using spectroscopic methods. This research provides insight into the structural properties of spiropentaneacetic acid derivatives (Devlin et al., 2002).

Eigenschaften

IUPAC Name

2-spiro[2.2]pentan-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)3-5-4-7(5)1-2-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHONAIUFANQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931975
Record name (Spiro[2.2]pentan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiropentaneacetic acid

CAS RN

14364-43-3
Record name Spiropentaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014364433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Spiro[2.2]pentan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiropentaneacetic acid
Reactant of Route 2
Reactant of Route 2
Spiropentaneacetic acid
Reactant of Route 3
Spiropentaneacetic acid
Reactant of Route 4
Spiropentaneacetic acid
Reactant of Route 5
Spiropentaneacetic acid
Reactant of Route 6
Spiropentaneacetic acid

Citations

For This Compound
39
Citations
KY Tserng, SJ Jin, CL Hoppel - Biochemistry, 1991 - ACS Publications
… However, only methylenecyclopropaneacetic acid (MCPA) and spiropentaneacetic acid (… However, the bicyclopropane analogue, ie, spiropentaneacetic acid (SPA), showed a strong …
Number of citations: 34 pubs.acs.org
JM Russo, WA Price - The Journal of Organic Chemistry, 1993 - ACS Publications
… Recently, such a compound was described;6 spiropentaneacetic acid (SPA, 2), a … Spiropentaneacetic Acid (2). A solution of alcohol 6 (1.20 g, 10.7 mmol) in 15 mL of CH2CI2 was …
Number of citations: 39 pubs.acs.org
AB Charette, E Jolicoeur, GAS Bydlinski - Organic Letters, 2001 - ACS Publications
… The application of this methodology to the synthesis of spiropentaneacetic acid is also … Spiropentaneacetic acid (SPA) is a medium chain acyl-CoA dehydrogenase (MCAD) inhibitor that …
Number of citations: 30 pubs.acs.org
DJ Reijngoud, TG Derks, TH Van Dijk, A Gerding… - …, 2007 - search.ebscohost.com
… We assessed the effects of inhibition of fatty acid oxidation at the level of medium-chain acyl-CoA dehydrogenase (MCAD) by spiropentaneacetic acid (SPA) on hepatic glucose …
Number of citations: 0 search.ebscohost.com
LB Krivdin - Magnetic Resonance in Chemistry, 2004 - Wiley Online Library
… Spiropentaneacetic acid showed in vivo inhibitory activity in rats and acted as a specific inhibitor of fatty acid oxidation without affecting amino acid metabolism.Also, it was found that …
SP Young, D Matern, N Gregersen, RD Stevens… - Clinica chimica acta, 2003 - Elsevier
… Charles Hoppel, Department of Veterans Affairs Medical Center, Cleveland, OH, for the generous gift of spiropentaneacetic acid and Dr. Michael Bennett, Children's Medical Center of …
Number of citations: 25 www.sciencedirect.com
YK Lieu, BY Hsu, WA Price… - American Journal of …, 1997 - journals.physiology.org
… We also synthesized a compound related to MCPA, spiropentaneacetic acid (SPA), which h as b een reported to specifically inhibit the MCAD enzyme and might provide a model of …
Number of citations: 22 journals.physiology.org
F Puca, F Yu, C Bertolacci, P Pettazzoni, A Carugo… - bioRxiv, 2020 - biorxiv.org
… Similar effects on cell growth and sphere-forming efficiency were observed upon treating GSCs with spiropentaneacetic acid (SPA), a compound known to specifically inhibit MCAD …
Number of citations: 4 www.biorxiv.org
Y Qiu, RJ Perry, JPG Camporez, XM Zhang… - Biochemical …, 2018 - portlandpress.com
Exposure to the toxins methylene cyclopropyl acetic acid (MCPA) and methylene cyclopropyl glycine (MCPG) of unripe ackee and litchi fruit can lead to hypoglycemia and death; …
Number of citations: 10 portlandpress.com
F Puca, F Yu, C Bartolacci, P Pettazzoni, A Carugo… - Cancer discovery, 2021 - AACR
… Similar effects on cell growth and sphere-forming efficiency were observed upon treating GSCs with spiropentaneacetic acid (SPA), a compound known to specifically inhibit MCAD …
Number of citations: 21 aacrjournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.